![molecular formula C41H46Cl2N2O4 B13813483 (2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” is a complex organic molecule that features a combination of indole structures and a perchlorate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, functionalization of the core with butyl and dimethyl groups, and the introduction of the chloropenta-2,4-dienylidene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: The chloropenta-2,4-dienylidene moiety can be reduced to form saturated derivatives.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific conditions used but can include various functionalized indole derivatives, saturated hydrocarbons, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, or as a probe in spectroscopic studies.
Biology
In biology, derivatives of this compound may be studied for their potential as fluorescent markers, enzyme inhibitors, or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic semiconductors, dyes, or sensors.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a fluorescent marker, it might interact with biological molecules through non-covalent interactions, while as a therapeutic agent, it might inhibit specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, such as tryptophan, serotonin, and indomethacin. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” lies in its specific combination of functional groups and the presence of the perchlorate counterion, which can impart unique chemical and physical properties.
Propiedades
Fórmula molecular |
C41H46Cl2N2O4 |
|---|---|
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate |
InChI |
InChI=1S/C41H46ClN2.ClHO4/c1-7-9-27-43-34-23-19-29-15-11-13-17-32(29)38(34)40(3,4)36(43)25-21-31(42)22-26-37-41(5,6)39-33-18-14-12-16-30(33)20-24-35(39)44(37)28-10-8-2;2-1(3,4)5/h11-26H,7-10,27-28H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VYFGXTBXTUVZSE-UHFFFAOYSA-M |
SMILES isomérico |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C(\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)/Cl)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C(C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)Cl)(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


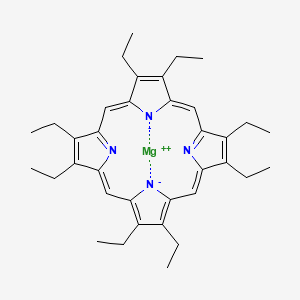


![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
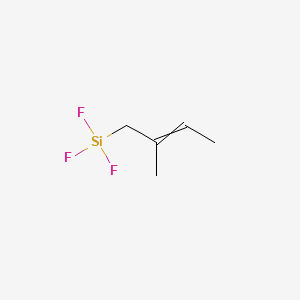

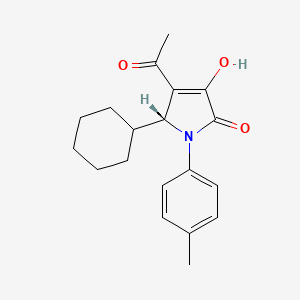
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
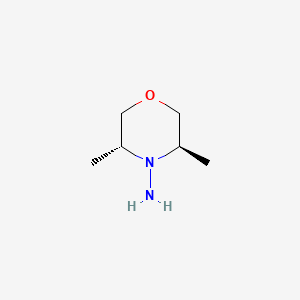
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
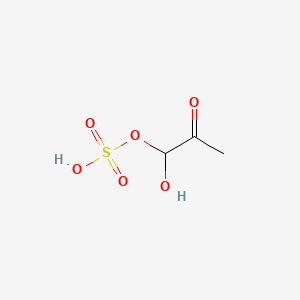
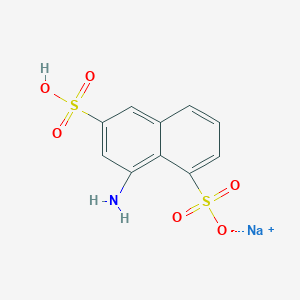
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
